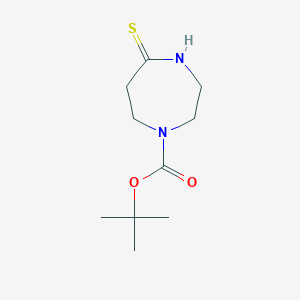![molecular formula C12H15NO3 B8494971 2-[2-(morpholin-4-yl)phenyl]acetic acid](/img/structure/B8494971.png)
2-[2-(morpholin-4-yl)phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(morpholin-4-yl)phenyl]acetic acid: is an organic compound that features a morpholine ring attached to a phenylacetic acid moiety. This compound is of interest due to its unique chemical structure, which combines the properties of both morpholine and phenylacetic acid, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(morpholin-4-yl)phenyl]acetic acid typically involves the reaction of 4-morpholinobenzaldehyde with nitroacetophenone to form an intermediate dinitro compound. This intermediate is then reduced using hydrazine hydrate and a palladium on carbon (Pd/C) catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Common reagents include sodium carbonate, triethylamine, and morpholine .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(morpholin-4-yl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrazine hydrate and Pd/C are frequently used for reduction reactions.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
2-[2-(morpholin-4-yl)phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[2-(morpholin-4-yl)phenyl]acetic acid involves its interaction with various molecular targets. The morpholine ring can interact with enzymes and receptors, potentially inhibiting their activity. The phenylacetic acid moiety can undergo metabolic transformations, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[2-(4-Morpholinyl)ethoxy]phenylacetic acid
- 2-[2-(4-Morpholinyl)phenyl]ethanol
- 2-[2-(4-Morpholinyl)phenyl]propanoic acid
Uniqueness
2-[2-(morpholin-4-yl)phenyl]acetic acid is unique due to its specific combination of a morpholine ring and a phenylacetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C12H15NO3 |
|---|---|
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
2-(2-morpholin-4-ylphenyl)acetic acid |
InChI |
InChI=1S/C12H15NO3/c14-12(15)9-10-3-1-2-4-11(10)13-5-7-16-8-6-13/h1-4H,5-9H2,(H,14,15) |
Clé InChI |
YJXLHWCAWBVCFQ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=CC=CC=C2CC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl 5-(5-bromopyridin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B8494922.png)
![4-[(3-Chloro-2-methylphenyl)carbonyl]-2-piperazinone](/img/structure/B8494930.png)
![1-[3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propyl]-4-phenylpiperidin-4-ol](/img/structure/B8494937.png)


![methyl 2-[2-(4-tert-butylanilino)ethyl]-6-nitrobenzoate](/img/structure/B8494964.png)



